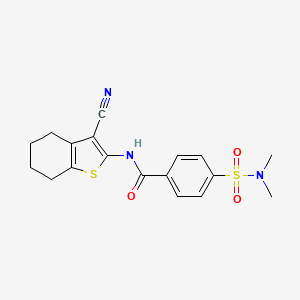
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide, which is a type of organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring. It also contains a benzothiophene group, which is a heterocyclic compound consisting of a fused benzene and thiophene ring. The presence of the cyano group (-CN) and sulfamoyl group (-SO2NH2) further add to the complexity of this molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, including the benzamide, benzothiophene, cyano, and sulfamoyl groups. These groups would likely confer distinct chemical properties to the molecule, such as polarity, reactivity, and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The sulfamoyl group could participate in substitution reactions or potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like cyano and sulfamoyl would likely make this compound relatively polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Receptor Antagonism
Research into structure-activity relationships (SARs) of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has identified them as potent and selective small molecule endothelin receptor-A (ETA) antagonists. These studies involve extensive structural modification to enhance potency and selectivity, demonstrating the critical role of such compounds in medicinal chemistry and drug development (Wu et al., 1997).
Heterocyclic Chemistry and Catalysis
The compound's relevance extends to heterocyclic chemistry, where it may serve as a precursor or analog in synthesizing diverse heterocyclic skeletons. For instance, reactions of related benzimidoyl chlorides with thioamides produce various cyclic products, showcasing the compound's utility in constructing complex molecular architectures (Fathalla & Pazdera, 2002).
Photochromic Systems
In materials science, derivatives of benzothiophene, similar to the compound , are explored for their photochromic properties. Such systems are of interest for applications in optical data storage and photo-switchable materials. The synthesis and study of non-symmetric diarylethenes with benzothiophene rings elucidate the effects of substitution on absorption bands and reactivities, underscoring the compound's potential in advanced material sciences (Uchida et al., 1998).
Antimicrobial and Anticancer Research
The structural framework of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide and its analogs have been investigated for their antimicrobial and anticancer activities. Studies involving the synthesis, characterization, and biological evaluation of related thiophene carboxamide derivatives reveal their potential as leads in the development of new therapeutic agents (Elkholy & Morsy, 2006).
Sensing and Detection Technologies
Moreover, certain benzamide derivatives exhibit unique colorimetric sensing behaviors for anions, attributed to specific structural features enabling intramolecular charge transfer mechanisms. This highlights the potential of compounds with related structures in developing new materials for chemical sensing and environmental monitoring (Younes et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZZBIZHGKAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

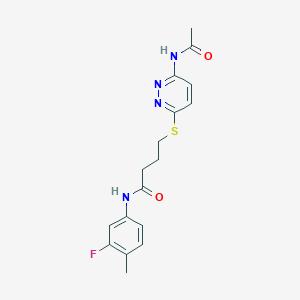
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)
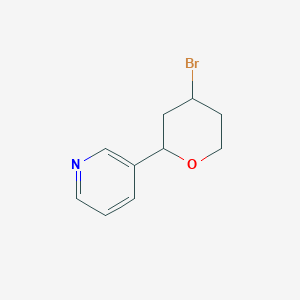
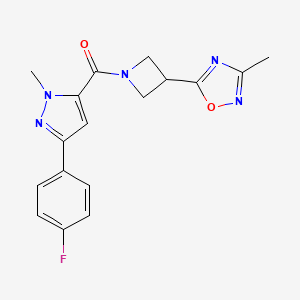

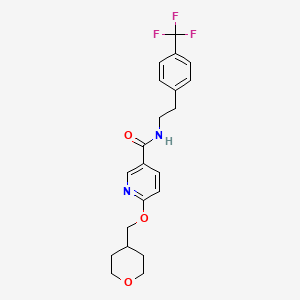


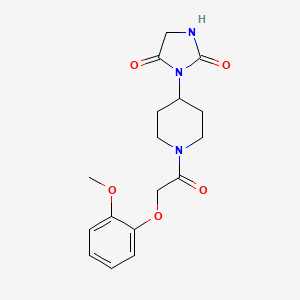
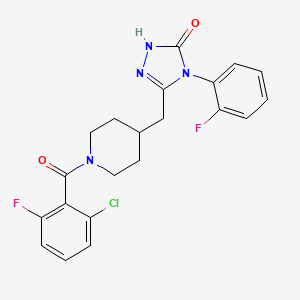
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)
![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)
![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)